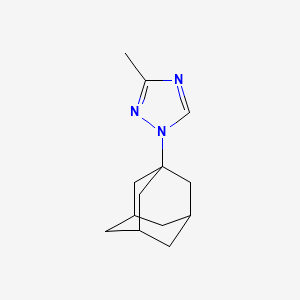
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine, also known as DMXB-A, is a synthetic compound that is used in scientific research. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and is a potent activator of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. In
作用機序
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is a potent activator of the α7 nicotinic acetylcholine receptor. Activation of this receptor leads to an influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. These pathways are involved in a variety of physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function in animal models. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is a useful tool for studying the α7 nicotinic acetylcholine receptor and its role in various physiological processes. Its relatively simple synthesis method and potent activity make it a valuable compound for scientific research. However, this compound is not without limitations. Its effects on humans are not well understood, and further research is needed to determine its potential therapeutic applications.
将来の方向性
There are several potential future directions for research on N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential anti-inflammatory effects and its potential use in the treatment of inflammatory disorders. Further research is also needed to determine the safety and efficacy of this compound in humans and to explore its potential use in combination with other compounds.
合成法
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is synthesized by reacting 2,3-dimethylphenol with butylamine in the presence of a catalyst. The resulting product is then reacted with 4-bromobutan-1-ol to yield this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is primarily used in scientific research to study the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. This compound has been shown to enhance cognitive function in animal models and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-11-17-12-6-7-13-18-16-10-8-9-14(2)15(16)3/h8-10,17H,4-7,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHOUHDMDIWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
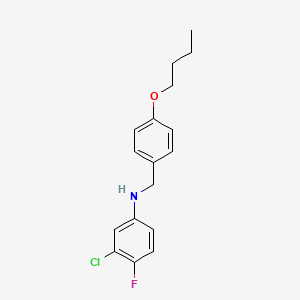
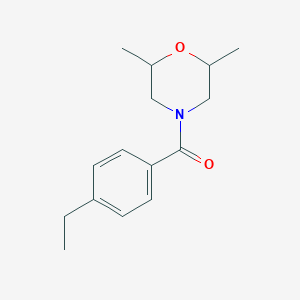
![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)


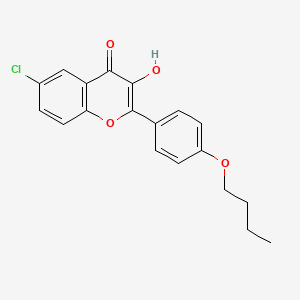
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
![5-(1-cyclohexen-1-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199584.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5199590.png)
![N-{1-[1-(1H-indazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5199597.png)
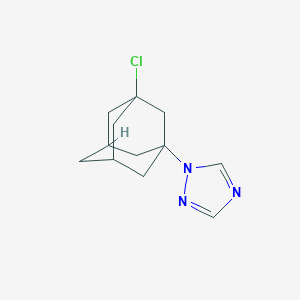
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)
